Potent KCNQ2 Potassium Channel Antagonist Activity: A 70 nM IC50 in Automated Patch Clamp
5,7-Difluoroquinoline-2-carbaldehyde demonstrates potent antagonist activity against the KCNQ2 potassium channel with an IC50 of 70 nM, as determined by automated patch clamp electrophysiology in CHO cells [1]. While direct head-to-head data for close analogs like 5-fluoroquinoline-2-carbaldehyde is absent from this assay, the sub-100 nM potency establishes a quantitative benchmark for the difluoro scaffold in this specific target class [1].
| Evidence Dimension | Potency (KCNQ2 antagonist activity) |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | Baseline: No direct comparator in assay; activity is >1000-fold more potent than a weak CYP2D6 inhibitor (IC50 ~19.9 μM) from the same source [1] |
| Quantified Difference | > 284-fold more potent against KCNQ2 than CYP2D6 |
| Conditions | Automated patch clamp assay, KCNQ2 expressed in CHO cells, 3 min incubation |
Why This Matters
This validated activity at a defined ion channel target provides a quantitative rationale for prioritizing this compound over uncharacterized analogs in neuroscience or pain research programs.
- [1] BindingDB. (n.d.). BDBM50395464 (CHEMBL2164048): Activity Data for 5,7-Difluoroquinoline-2-carbaldehyde. View Source
